Boc-D-Pro-Ome

Vue d'ensemble

Description

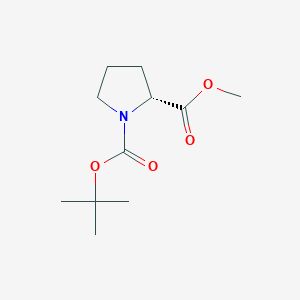

Boc-D-Proline methyl ester, commonly referred to as Boc-D-Pro-Ome, is a chemical reagent and a derivative of a protected amino acid. It is primarily used in peptide synthesis reactions in organic synthesis. Boc-D-Proline methyl ester is a colorless or yellowish solid with the molecular formula C13H20N2O4 and a molecular weight of 268.31 g/mol . It is commonly used as a derivative of proline for the N protecting group in solid-phase synthesis .

Méthodes De Préparation

The preparation of Boc-D-Proline methyl ester typically involves obtaining D-proline and reacting it with methanol under acidic conditions to generate the corresponding methyl esterification product . The amino group is then protected using a Boc protecting group to generate Boc-D-Proline methyl ester . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .

Analyse Des Réactions Chimiques

Boc-D-Proline methyl ester undergoes various chemical reactions, including:

Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: It is commonly used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include TFA for deprotection, coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,Nʹ,Nʹ-tetramethyluronium tetrafluoroborate), and bases like triethylamine . Major products formed from these reactions include peptides and deprotected amino acids .

Applications De Recherche Scientifique

Peptide Synthesis

2.1 Role in Solid-Phase Peptide Synthesis

Boc-D-Pro-Ome is extensively used in solid-phase peptide synthesis (SPPS), where it acts as a chiral building block. Its incorporation into peptides helps in the formation of secondary structures, such as turns and helices, which are crucial for the biological activity of peptides. The Boc protecting group allows for selective deprotection, facilitating stepwise elongation of peptide chains .

2.2 Case Study: Collagen Mimics

Research has demonstrated that peptides containing this compound can mimic collagen structures, which are vital for various biological functions. For instance, this compound derivatives have been utilized to synthesize polytripeptides that model collagen's triple helix, enhancing our understanding of collagen-related diseases and potential therapeutic interventions .

Drug Development

3.1 Anticancer Applications

Recent studies have explored the incorporation of this compound into bioactive peptides with anticancer properties. A notable example includes the synthesis of D-proline-incorporated wainunuamide pentapeptides, which showed promising anticancer activity. The structural modifications involving this compound improved the peptides' stability and efficacy against cancer cell lines .

3.2 Chiral Catalysis

This compound has also found applications in asymmetric synthesis as a chiral catalyst. Its ability to induce chirality in various reactions makes it valuable for synthesizing enantiomerically pure compounds, which are essential in pharmaceutical development .

Chemical Properties and Synthesis Methods

4.1 Synthesis Techniques

The synthesis of this compound typically involves protecting D-proline with the Boc group followed by esterification with methanol. This method ensures high yields and purity, making it suitable for large-scale applications in research and industry.

4.2 Characterization Techniques

Characterization of this compound is performed using techniques such as NMR spectroscopy and mass spectrometry, which confirm its structural integrity and purity before application in further chemical reactions or biological studies .

Tables: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Used as a building block in solid-phase peptide synthesis | Enhances stability and facilitates chain elongation |

| Collagen Mimics | Models collagen structures for biological research | Aids understanding of collagen-related diseases |

| Anticancer Activity | Incorporated into bioactive peptides for cancer treatment | Demonstrated promising anticancer properties |

| Chiral Catalysis | Acts as a chiral catalyst in asymmetric synthesis | Enables production of enantiomerically pure compounds |

Mécanisme D'action

The mechanism of action of Boc-D-Proline methyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of proline, preventing unwanted reactions during peptide bond formation . The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then participate in further reactions . The molecular targets and pathways involved include the formation of peptide bonds and the protection of amino groups during synthesis .

Comparaison Avec Des Composés Similaires

Boc-D-Proline methyl ester is unique in its use as a protecting group for proline in peptide synthesis. Similar compounds include:

Boc-L-Proline methyl ester: Used for the protection of the L-enantiomer of proline.

Boc-D-Isoleucine methyl ester: Used for the protection of isoleucine in peptide synthesis.

Boc-D-Phenylalanine methyl ester: Used for the protection of phenylalanine in peptide synthesis.

These compounds share similar protecting group chemistry but differ in the amino acid they protect, highlighting the specificity and versatility of Boc-D-Proline methyl ester in peptide synthesis .

Activité Biologique

Boc-D-Pro-Ome, a derivative of proline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological screening, and the implications of its activity in various biological contexts.

Synthesis of this compound

This compound can be synthesized through the coupling of Boc-protected amino acids with amino acid methyl ester hydrochlorides. The synthesis typically involves the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds while minimizing racemization. The deprotection of the Boc group is usually achieved with trifluoroacetic acid (TFA) or other suitable reagents .

Antimicrobial Properties

This compound has demonstrated moderate to good bioactivity against various microorganisms. In studies involving synthesized peptide derivatives, compounds containing this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The effectiveness was often compared to standard antibiotics like ciprofloxacin, revealing that certain derivatives had enhanced activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Microorganism | Activity Level |

|---|---|---|

| This compound | Pseudomonas aeruginosa | Moderate |

| This compound | Klebsiella pneumoniae | Good |

| This compound | Candida albicans | Moderate |

| This compound | Staphylococcus aureus | Significant |

Antifungal Activity

In addition to its antibacterial properties, this compound also showed antifungal activity. Studies indicated that certain derivatives were effective against dermatophytes and other fungal pathogens, suggesting a broad spectrum of activity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the proline moiety contributes to the stability and bioavailability of these compounds, enhancing their interaction with microbial cell membranes. This interaction may disrupt cellular processes, leading to microbial death .

Case Studies

-

Antimicrobial Screening :

A systematic screening of various Boc-protected peptide derivatives revealed that those incorporating D-Pro-Ome exhibited superior antimicrobial properties compared to their L-amino acid counterparts. This finding underscores the significance of chirality in designing effective antimicrobial agents . -

Cyclic Peptide Synthesis :

Research demonstrated that cyclic peptides derived from this compound showed enhanced antimicrobial activity compared to linear analogs. This cyclic structure may enhance membrane permeability and target specificity, making them promising candidates for further development .

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361581 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73323-65-6 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.